molecular formula C7H10O2S B2924348 2-(Thian-4-ylidene)acetic acid CAS No. 1098433-02-3

2-(Thian-4-ylidene)acetic acid

Cat. No. B2924348
CAS RN: 1098433-02-3
M. Wt: 158.22
InChI Key: XNMLQSZVPYRADT-UHFFFAOYSA-N
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Description

2-(Thian-4-ylidene)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a thienylidene group and a carboxylic acid group. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

Scientific Research Applications

Medicinal Chemistry Applications

  • Analgesic and Anti-inflammatory Properties : Derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which share structural similarities with 2-(Thian-4-ylidene)acetic acid, have been synthesized and found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds serve as intermediates for further synthesis of amides, hydrazides, ilidenhidrazides, and bicyclic structures, indicating their potential in developing new therapeutic agents (Salionov, 2015).

  • Antibacterial Activity : Research into (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties has demonstrated antibacterial activity predominantly against Gram-positive bacterial strains. This suggests the potential use of these derivatives in addressing bacterial infections (Trotsko et al., 2018).

Materials Science Applications

  • Corrosion Inhibition : The derivative [(2-pyridin-4-ylethyl)thio]acetic acid has been studied for its effectiveness as a corrosion inhibitor for steel in sulphuric acid solutions, showcasing the protective capabilities of such compounds in industrial applications (Bouklah et al., 2005).

  • Electrochemical Sensor for DNA Hybridization : Utilizing poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical hybridization sensors demonstrates the versatility of 2-(Thian-4-ylidene)acetic acid derivatives in creating sensitive and specific biosensors (Cha et al., 2003).

Catalysis and Chemical Synthesis Applications

  • Synthesis of Acetic Acid : A novel route for acetic acid production from CO2, methanol, and H2 utilizing Ru–Rh bimetallic catalysts highlights the role of 2-(Thian-4-ylidene)acetic acid derivatives in catalytic processes, presenting a significant advancement in synthetic chemistry and CO2 transformation (Qian et al., 2016).

  • Biocatalysis for Antioxidant Synthesis : The use of p-hydroxyphenylacetate 3-hydroxylase for synthesizing trihydroxyphenolic acids such as 3,4,5-trihydroxycinnamic acid from simpler phenolic compounds demonstrates the potential of enzyme catalysis in producing compounds with significant antioxidant properties, indicating a possible application in medicinal chemistry (Dhammaraj et al., 2015).

Future Directions

For more detailed information, refer to the Enamine product page .

properties

IUPAC Name

2-(thian-4-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c8-7(9)5-6-1-3-10-4-2-6/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLQSZVPYRADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thian-4-ylidene)acetic acid

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